molecular formula C19H18ClNO B15078723 N-benzyl-4-chloro-N-(1-cyclopropylethenyl)benzamide

N-benzyl-4-chloro-N-(1-cyclopropylethenyl)benzamide

Cat. No.: B15078723
M. Wt: 311.8 g/mol
InChI Key: LVOYLMZXCRBAER-UHFFFAOYSA-N
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Description

N-benzyl-4-chloro-N-(1-cyclopropylethenyl)benzamide is a chemical compound with the molecular formula C19H18ClNO and a molecular weight of 311.814 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-chloro-N-(1-cyclopropylethenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production methods for benzamide derivatives often involve high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-chloro-N-(1-cyclopropylethenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

N-benzyl-4-chloro-N-(1-cyclopropylethenyl)benzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to N-benzyl-4-chloro-N-(1-cyclopropylethenyl)benzamide include:

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that differentiate it from other benzamide derivatives.

Properties

Molecular Formula

C19H18ClNO

Molecular Weight

311.8 g/mol

IUPAC Name

N-benzyl-4-chloro-N-(1-cyclopropylethenyl)benzamide

InChI

InChI=1S/C19H18ClNO/c1-14(16-7-8-16)21(13-15-5-3-2-4-6-15)19(22)17-9-11-18(20)12-10-17/h2-6,9-12,16H,1,7-8,13H2

InChI Key

LVOYLMZXCRBAER-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CC1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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